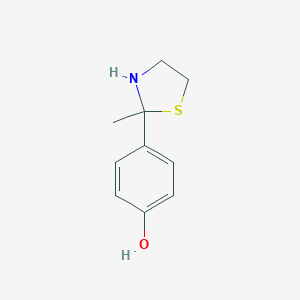

4-(2-Methyl-1,3-thiazolidin-2-yl)phenol

Description

Properties

CAS No. |

16763-43-2 |

|---|---|

Molecular Formula |

C10H13NOS |

Molecular Weight |

195.28 g/mol |

IUPAC Name |

4-(2-methyl-1,3-thiazolidin-2-yl)phenol |

InChI |

InChI=1S/C10H13NOS/c1-10(11-6-7-13-10)8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 |

InChI Key |

QZOGKKILSXZWJA-UHFFFAOYSA-N |

SMILES |

CC1(NCCS1)C2=CC=C(C=C2)O |

Canonical SMILES |

CC1(NCCS1)C2=CC=C(C=C2)O |

Synonyms |

4-(2-Methyl-2-thiazolidinyl)phenol |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidine derivatives, including 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol. The compound's structure allows it to interact with multiple biological targets, making it a candidate for cancer therapy.

- Mechanisms of Action : Thiazolidine derivatives have been shown to induce apoptosis in cancer cells by inhibiting critical cell cycle regulators such as CDK1/cyclin B. This results in cell growth arrest and apoptosis in various cancer cell lines, including HT29 (colon cancer) and MDA-MB-231 (breast cancer) .

- In Vitro Studies : In vitro evaluations have demonstrated that compounds related to this compound exhibit significant cytotoxicity against various human cancer cell lines. For instance, derivatives have shown inhibition rates exceeding 70% against leukemia and CNS cancer cell lines .

Biological Evaluations

The biological activities of this compound extend beyond anticancer properties.

- Antimicrobial Activity : Some thiazolidine derivatives exhibit antimicrobial properties against a range of pathogens. Their effectiveness as antimicrobial agents makes them suitable for further development in pharmaceutical applications .

- Anticonvulsant Properties : Certain thiazolidine compounds have demonstrated anticonvulsant activity in preclinical models. This suggests potential applications in treating seizure disorders .

Case Studies and Research Findings

Several case studies provide insights into the effectiveness and application of thiazolidine derivatives:

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Thiazolidinone Derivatives

Thiazolidin-4-one derivatives, such as 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one (), share the thiazolidine core but incorporate a ketone group at position 3. This modification significantly alters reactivity and biological activity. For example:

- Synthesis: Thiazolidinones are typically synthesized via cyclization of thioureas or thioamides with α-halocarbonyl compounds. In contrast, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol may require alternative routes, such as ring-closing reactions of mercaptoacetates with imines .

- Biological Activity: Thiazolidinones are noted for antihyperglycemic effects (e.g., compounds with naphthyl substituents in ). The phenol group in the target compound could enhance solubility and bioavailability compared to methyl or thioxo substituents .

Table 1: Comparison of Thiazolidine-Based Compounds

Thiazole Derivatives

Thiazoles are unsaturated analogs of thiazolidines. For example:

- 4-(2-Methyl-1,3-thiazol-4-yl)phenol (): This compound shares the phenolic substituent but has an unsaturated thiazole ring. Key differences include: Stability: The aromatic thiazole ring is more rigid and less reactive than the saturated thiazolidine. Spectral Data: The thiazole derivative shows distinct ¹H-NMR signals (e.g., δ 7.64 ppm for Th-5H) compared to thiazolidines, which exhibit broader peaks due to ring flexibility .

- [4-(1,3-Thiazol-2-yl)phenyl]methanol (): Features a hydroxymethyl group instead of phenol, with a molecular weight of 191.25 g/mol (identical to the thiazole-phenol compound). The -CH₂OH group may reduce hydrogen-bonding capacity compared to phenolic -OH .

Table 2: Thiazole vs. Thiazolidine Derivatives

| Compound | Ring Type | Substituent | Molecular Weight (g/mol) | Key Spectral Feature (¹H-NMR) |

|---|---|---|---|---|

| This compound | Saturated | Phenol, 2-methyl | 193.25* | δ ~10.45 ppm (phenolic -OH) |

| 4-(2-Methyl-1,3-thiazol-4-yl)phenol | Unsaturated | Phenol, 2-methyl | 191.25 | δ 7.64 ppm (Th-5H) |

| [4-(1,3-Thiazol-2-yl)phenyl]methanol | Unsaturated | CH₂OH | 191.25 | δ ~4.5 ppm (CH₂OH) |

*Calculated based on molecular formula C₁₀H₁₁NOS.

Substituent Effects on Reactivity and Function

- Electron-Withdrawing Groups: Compounds like (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone () incorporate fluorine, enhancing electrophilicity. The phenol group in the target compound may act as an electron donor, influencing reactivity in nucleophilic substitutions .

- Synthetic Efficiency : Reactions involving 2-methyl-1,4-dinitroimidazole () show that substituent position (e.g., C5 vs. C2) dramatically affects reactivity (50% vs. 2% conversion). Analogously, the 2-methyl group in the thiazolidine ring may sterically hinder certain reactions compared to unsubstituted analogs .

Q & A

Q. What synthetic methodologies are reported for 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol?

The compound is synthesized via condensation of p-hydroxybenzaldehyde with 2-aminoethanethiol in ethanol under reflux for 2 hours. Critical parameters include stoichiometric equivalence (1:1 molar ratio) and ethanol as the solvent, which facilitates cyclization. Recrystallization from ethanol yields high-purity crystals suitable for X-ray diffraction .

Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure?

Structural elucidation employs ¹H NMR (δ 9.35 ppm for phenolic -OH) and single-crystal X-ray diffraction. Crystallographic refinement using SHELXL (R factor = 0.068) confirms the monoclinic P2₁/c space group, with unit cell parameters a = 8.467 Å, b = 11.292 Å, c = 9.581 Å, and β = 90.45°. Hydrogen atoms are modeled using riding coordinates .

Q. What purification methods optimize yield and purity?

Slow evaporation of ethanolic solutions produces X-ray-quality crystals. Ethanol’s polarity matches the compound’s solubility profile, enabling efficient recrystallization and minimizing impurities .

Advanced Research Questions

Q. How do torsion angles and hydrogen bonding dictate molecular conformation and crystal packing?

The thiazolidine ring exhibits a non-planar conformation (N-C-C-S torsion angle = -33.7°), while the phenol ring is nearly perpendicular (torsion angles = 71.7° and 107.1°). N-H⋯O (2.02 Å) and O-H⋯N (1.89 Å) hydrogen bonds form centrosymmetric dimers, extended into layers via additional H-bonding. Graph set analysis identifies C(4) chains and R₂²(8) rings, directing lamellar supramolecular assembly .

Q. How are data inconsistencies resolved during crystallographic refinement?

SHELXL’s restraint algorithms and Fourier difference maps address discrepancies in hydrogen bonding networks. Validation with PLATON ensures geometric compliance with IUCr standards (D-H⋯A angles > 150°, distances < 3.5 Å). Twinning parameters and Flack x values verify racemic resolution in space group P2₁/c .

Q. What mechanistic insights explain the cyclization pathway from Schiff base intermediates?

Intramolecular nucleophilic attack by the thiol sulfur on the imine carbon drives cyclization. Kinetic studies using in situ NMR reveal rapid Schiff base formation (<30 minutes) followed by slower cyclization (~2 hours), influenced by ethanol’s polarity and temperature .

Q. How does solvent polarity affect polymorphism and crystallization outcomes?

Ethanol yields monoclinic Form I, while DMF/water mixtures produce Form II with altered H-bonding. Differential scanning calorimetry (DSC) identifies distinct melting endotherms (Form I: 160–165°C; Form II: 155–158°C), validated via powder X-ray diffraction (PXRD) .

Q. How is the racemic nature of the compound addressed in structural studies?

Despite the chiral center at C3 (R configuration), space group symmetry (P2₁/c) results in racemic twinning. Enantiomeric resolution requires chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis, though the reported structure includes both enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.